molecular formula C10H12BrNO2 B8525799 1-(4-Bromo-2-methoxyphenyl)aminopropan-2-one

1-(4-Bromo-2-methoxyphenyl)aminopropan-2-one

Cat. No. B8525799
M. Wt: 258.11 g/mol
InChI Key: LHJYUJQDCWKLFA-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Chloroacetone (20 g) was added dropwise to a DMF (160 mL) suspension of N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (32.4 g), cesium carbonate (71 g) and potassium iodide (1.8 g), and the reaction solution was agitated at room temperature for 2 hours. Then, The reaction solution was stirred for 1 hour and iced water was added thereto. Crystals deposited were separated by filtering. The obtained crystal was suspended in methanol (360 mL) and 2N sodium hydroxide solution (55 mL), and the suspension was agitated for 30 minutes. An iced water was added thereto. Crystals deposited were separated by filtering, and air-dried overnight. 25.2 g of the title compound was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(=O)C(F)(F)F)=[C:9](OC)[CH:8]=1.[C:22](=[O:25])([O-])[O-].[Cs+].[Cs+].[I-].[K+]>O.CN(C=O)C>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:2][C:3](=[O:5])[CH3:4])=[C:9]([O:25][CH3:22])[CH:8]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
32.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(C(F)(F)F)=O)OC
Name
cesium carbonate
Quantity
71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was agitated at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, The reaction solution was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Crystals deposited were separated
FILTRATION
Type
FILTRATION
Details
by filtering
STIRRING
Type
STIRRING
Details
2N sodium hydroxide solution (55 mL), and the suspension was agitated for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
An iced water was added
CUSTOM
Type
CUSTOM
Details
Crystals deposited were separated
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NCC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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